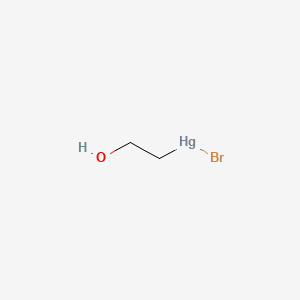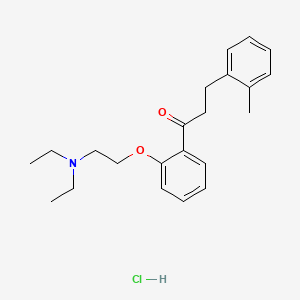
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a propanone backbone substituted with diethylamino and methylphenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.
Métodos De Preparación
The synthesis of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride involves several steps:
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step organic synthesis process. The initial step involves the formation of the propanone backbone, followed by the introduction of the diethylamino and methylphenyl groups through substitution reactions. The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways: The compound interacts with enzymes and receptors involved in various biochemical pathways. Its diethylamino group may facilitate binding to specific protein targets, while the methylphenyl group may influence its pharmacokinetic properties.
Effects: The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling, leading to changes in cellular function and physiological responses.
Comparación Con Compuestos Similares
1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(2-methylphenyl)-, hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Propanone, 1-(2-(2-(dimethylamino)ethoxy)phenyl)-3-(2-methylphenyl)- and 1-Propanone, 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-(4-methylphenyl)- share structural similarities.
Uniqueness: The presence of the diethylamino group and the specific substitution pattern on the phenyl rings confer unique chemical and biological properties to the compound, distinguishing it from its analogs.
Propiedades
Número CAS |
22908-71-0 |
|---|---|
Fórmula molecular |
C22H30ClNO2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(2-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-23(5-2)16-17-25-22-13-9-8-12-20(22)21(24)15-14-19-11-7-6-10-18(19)3;/h6-13H,4-5,14-17H2,1-3H3;1H |
Clave InChI |
GHFYCIIBHCCNTN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
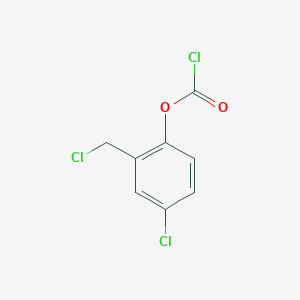
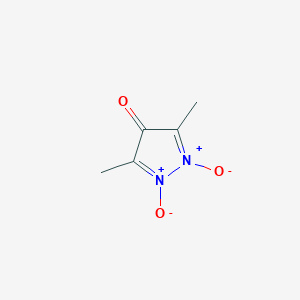
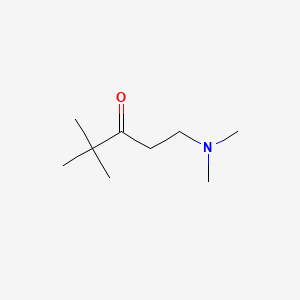
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
![1-[1,3-Bis(4-chlorobenzyl)-2-oxido-1,3,2-diazaphosphinan-2-yl]azepane](/img/structure/B14701291.png)
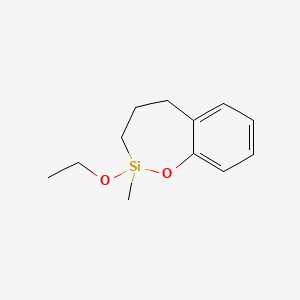
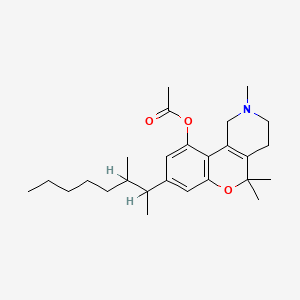
![Ethyl N,N-diethyl-P-[hydroxy(phenyl)methyl]phosphonamidate](/img/structure/B14701297.png)

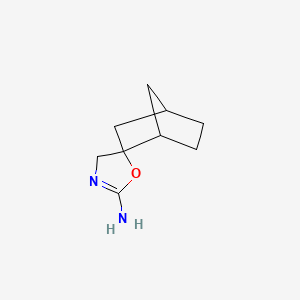
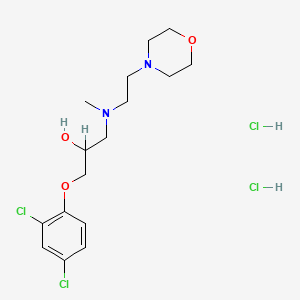
![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
